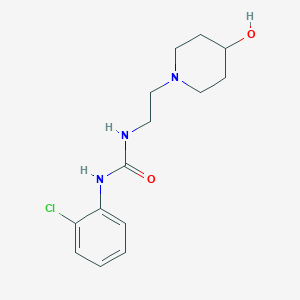

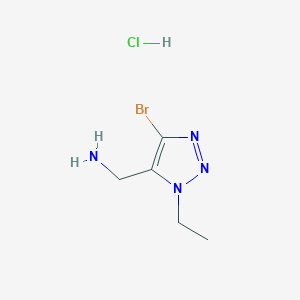

![molecular formula C20H16FN3O B3005080 5-(2-fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1923140-31-1](/img/structure/B3005080.png)

5-(2-fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the formation of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, which can be achieved through various synthetic routes. For instance, the synthesis of pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives is described, involving cyclization reactions and subsequent modifications to introduce different functional groups . Although the exact synthesis of 5-(2-fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is not detailed, similar strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-(2-fluorobenzyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can be characterized using techniques such as IR, 1H NMR, 13C NMR, MS, and elemental analysis . These methods provide information about the functional groups present, the molecular framework, and the overall geometry of the molecule. X-ray diffraction can also be used to determine the crystal structure, offering insights into the three-dimensional arrangement of atoms within the compound .

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives can be influenced by the substituents attached to the core structure. For example, the presence of a fluorobenzyl group could affect the electron distribution and thus the reactivity of the compound. The papers do not provide specific reactions for the compound , but they do discuss the reactivity of structurally related compounds, which could undergo various organic transformations to yield new derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often determined by their molecular structure. The presence of a fluorine atom, for instance, can significantly influence the lipophilicity and metabolic stability of the compound . The papers describe the structure-activity relationships (SARs) and how modifications to the molecular structure can lead to changes in properties like bioavailability and toxicological profile . These analyses are crucial for the development of compounds with improved pharmacokinetic characteristics.

Applications De Recherche Scientifique

Synthesis and Characterization

- The synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is an active area of research. These compounds are synthesized for various applications, including the development of potent and selective antagonists for the A2A adenosine receptor or as potent pesticide lead compounds (Xiao, Li, Meng, & Shi, 2008).

- Another study focused on synthesizing 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which led to the creation of pyrazolo[1,5-a]pyrimidine derivatives. These compounds were synthesized for in vitro cytotoxic activity against specific cancer cells (Hassan, Hafez, & Osman, 2014).

Biological Evaluation and Antitumor Properties

- Substituted pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized and evaluated for their potential in inhibiting the growth of lung cancer cells, showing dosage-dependent manners in their efficacy (Zheng, Shao, Zhao, & Miao, 2011).

Chemical Reactions and Compound Synthesis

- The reactions of β-carbonyl-substituted chromenes with 5-aminopyrazoles have been studied to prepare pyrazolo[1,5-a]pyrimidines. This research contributes to the understanding of new types of ring-chain tautomerism and the development of novel heterocyclic compounds (Osyianin, Osipov, Korzhenko, Demidov, & Nikolaevich Klimochkin, 2021).

Anticonvulsant Activities and Pharmaceutical Applications

- The synthesis and anticonvulsant activities of imidazo[4,5-d]-1,2,3-triazines and pyrazolo[3,4-d]-1,2,3-triazines, including analogues of potent anticonvulsant purines, have been studied. These research efforts contribute to the development of new anticonvulsant drugs (Kelley, Wilson, Styles, Soroko, & Cooper, 1995).

Spectroscopic Studies and Optical Properties

- Spectroscopic studies of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been conducted, revealing insights into their optical properties and potential applications in fluorescence spectroscopy (Zheng, Gong, Liu, Liu, & Zhao, 2011).

Propriétés

IUPAC Name |

5-[(2-fluorophenyl)methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O/c1-14-6-8-15(9-7-14)18-12-19-20(25)23(10-11-24(19)22-18)13-16-4-2-3-5-17(16)21/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZTUDCNUIXHAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

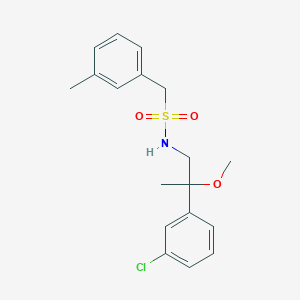

![1,7-Dimethyl-8-propyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B3005003.png)

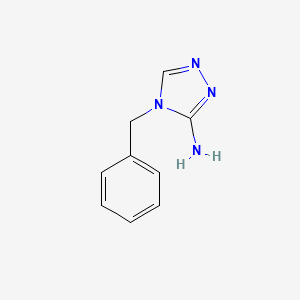

![N-[Cyano-(3,4,5-trimethoxyphenyl)methyl]-3,5-dimethyloxolane-2-carboxamide](/img/structure/B3005007.png)

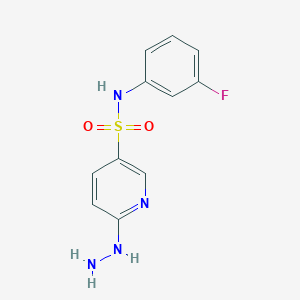

![1-(3-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3005009.png)

![N-cyclohexyl-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3005012.png)

![3-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B3005017.png)

![2-chloro-N-[2-methyl-4-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B3005020.png)